molecular formula C14H24 B14707475 Cyclotetradeca-1,2-diene CAS No. 14108-91-9

Cyclotetradeca-1,2-diene

Cat. No.: B14707475
CAS No.: 14108-91-9
M. Wt: 192.34 g/mol
InChI Key: GBTRTSLSJNLSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclotetradeca-1,2-diene is a macrocyclic compound with the molecular formula C₁₄H₂₂ It is characterized by a 14-membered ring containing two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclotetradeca-1,2-diene can be synthesized through various methods. One common approach involves the cyclization of linear precursors under specific conditions. For instance, the reaction of 1,14-dibromo-tetradecane with a strong base like sodium amide in liquid ammonia can lead to the formation of this compound .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Cyclotetradeca-1,2-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.

    Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can yield cyclotetradecane.

    Substitution: Halogenation reactions can occur, where halogens like bromine or chlorine add across the double bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Bromine in carbon tetrachloride.

Major Products:

    Oxidation: Formation of diols.

    Reduction: Formation of cyclotetradecane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Cyclotetradeca-1,2-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclotetradeca-1,2-diene involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds can undergo addition reactions, making the compound reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Cyclotetradeca-1,2-diene can be compared with other macrocyclic compounds such as:

Uniqueness: this compound’s unique structure with two double bonds in a 14-membered ring makes it particularly interesting for the synthesis of complex molecules and materials.

Properties

CAS No.

14108-91-9

Molecular Formula

C14H24

Molecular Weight

192.34 g/mol

InChI

InChI=1S/C14H24/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1,5H,2,4,6-14H2

InChI Key

GBTRTSLSJNLSNA-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC=C=CCCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.